4-thien-2-ylpiperidine
Overview
Description
4-thien-2-ylpiperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the 2-position
Scientific Research Applications
4-thien-2-ylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Target of Action
4-(Thiophen-2-yl)piperidine is a compound that combines the structural features of thiophene and piperidine. Thiophene-based analogs have been recognized as a potential class of biologically active compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
It’s worth noting that compounds containing thiophene and piperidine moieties have been reported to exhibit a variety of pharmacological properties . For instance, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Thiophene and piperidine derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Compounds containing thiophene and piperidine moieties have been reported to exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thien-2-ylpiperidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-bromothiophene with piperidine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-thien-2-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Both the thiophene and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and alcohols are frequently used.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Various substituted piperidines.
Substitution: Halogenated thiophenes and piperidines with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Piperidine: A six-membered ring containing nitrogen.
Thiophene-linked piperidines: Compounds with similar structures but different substitution patterns.
Uniqueness
4-thien-2-ylpiperidine is unique due to the combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-thiophen-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVNTKKWCOXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598023 | |
Record name | 4-(Thiophen-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198334-38-2 | |
Record name | 4-(2-Thienyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198334-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Thiophen-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Thienyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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